1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)-
Overview
Description
1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two amino groups attached to an ethane backbone, with one of the amino groups further substituted with a phenylmethyl group and an additional aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- typically involves the reaction of ethylenediamine with benzyl chloride and 2-chloroethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the electrophilic carbon atoms of benzyl chloride and 2-chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biocompatible material and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. The phenylmethyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups attached to an ethane backbone.
N-ethyl-1,2-ethanediamine: Similar structure but with an ethyl group instead of a phenylmethyl group.
N,N-diethylethylenediamine: Contains two ethyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- is unique due to the presence of both a phenylmethyl group and an additional aminoethyl group. This combination of functional groups provides distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTBUPCXQWROAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435277 | |
Record name | N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23539-10-8 | |
Record name | N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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